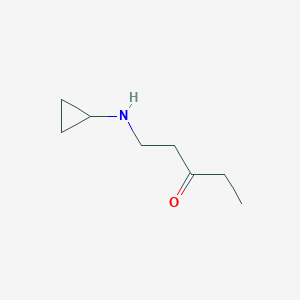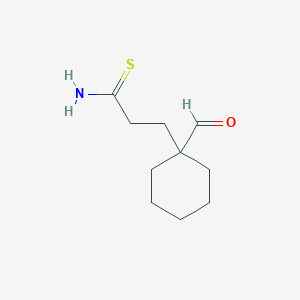![molecular formula C11H21NS B13157708 8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane](/img/structure/B13157708.png)
8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Propan-2-yl)-1-thia-4-azaspiro[45]decane is a heterocyclic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spiro compound . The process involves alkylation and heterocyclization steps, which are crucial for the formation of the spiro structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .
Scientific Research Applications
8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action are still under investigation, but initial studies suggest that it may modulate signaling pathways related to inflammation and cell death .
Comparison with Similar Compounds
Similar Compounds
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione
- 8-oxa-2-azaspiro[4.5]decane
- 2,8-diazaspiro[4.5]decan-1-one
Uniqueness
8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane is unique due to its specific spiro structure and the presence of both sulfur and nitrogen atoms in the ring system. This combination of features gives it distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C11H21NS |
|---|---|
Molecular Weight |
199.36 g/mol |
IUPAC Name |
8-propan-2-yl-1-thia-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C11H21NS/c1-9(2)10-3-5-11(6-4-10)12-7-8-13-11/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
GXVNXKGIGVAZSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2(CC1)NCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13157663.png)

![3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13157676.png)

![4'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13157691.png)





![2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13157718.png)
